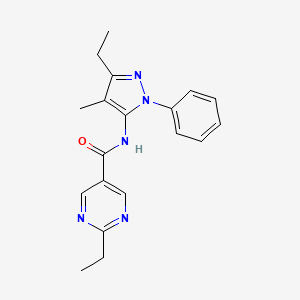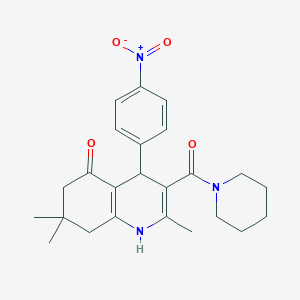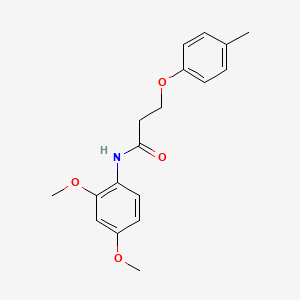![molecular formula C22H33N3O B4050703 1-[1-(cyclopentylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B4050703.png)
1-[1-(cyclopentylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine
説明
The compound “1-[1-(cyclopentylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine” is a chemical compound with the CAS Number: 926227-70-5 . It has a molecular weight of 225.29 .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
Piperazine-based compounds have been used in various chemical reactions. They have been successfully used in the field of catalysis and metal organic frameworks (MOFs) . More specific information about the chemical reactions involving “this compound” is not available from the search results.科学的研究の応用
Potential Use in Oncology and Diagnostic Imaging
Analogues of σ Receptor Ligand PB28 for Oncology and PET Radiotracers : A study by Abate et al. (2011) explores analogues of the σ receptor ligand PB28, which shows promise for therapeutic and/or diagnostic applications in oncology. Novel analogues with reduced lipophilicity were designed to enhance the utility of PB28. Among these, compound (-)-(S)-9 demonstrated σ(2)-selectivity, suitable lipophilicity for tumor cell entry, and minimal antiproliferative activity, making it a potential candidate for positron emission tomography (PET) radiotracer development (Abate et al., 2011).
Exploration of Novel Antipsychotic Agents
Development of Piperidine and Piperazine Derivatives : Bolós et al. (1996) investigated compound 1, a potential atypical antipsychotic, leading to the creation of piperidine and piperazine derivatives with improved potency and oral bioavailability. These derivatives showed promise in behavioral models predictive of antipsychotic efficacy, suggesting their potential as atypical antipsychotic agents with reduced extrapyramidal side effects (Bolós et al., 1996).
Advancements in 5-HT2 Antagonist Activity
Bicyclic Triazolone and Triazine Derivatives : Research by Watanabe et al. (1992) on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives revealed compounds with potent 5-HT2 antagonist activity, superior to ritanserin. This study underscores the potential of these bicyclic systems in developing effective 5-HT2 antagonists (Watanabe et al., 1992).
Contribution to Gastrointestinal Motility Research
Novel Small Molecule Motilin Receptor Agonist : Westaway et al. (2009) discovered GSK962040, a novel small molecule motilin receptor agonist with significant activity at human and rabbit motilin receptors, suggesting its utility in enhancing gastrointestinal motility. This compound's promising pharmacokinetic profiles indicate its potential for further development (Westaway et al., 2009).
Antibacterial and Biofilm Inhibition
Bis(Pyrazole-Benzofuran) Hybrids as Bacterial Biofilm and MurB Inhibitors : A study by Mekky and Sanad (2020) introduced novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety, showing potent antibacterial and biofilm inhibition activities. Compound 5e, in particular, demonstrated superior efficacy against MRSA, VRE, and MurB enzyme inhibition, highlighting its potential as a lead compound in antibacterial drug development (Mekky & Sanad, 2020).
Safety and Hazards
特性
IUPAC Name |
cyclopentyl-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O/c1-18-7-2-5-11-21(18)24-15-13-23(14-16-24)20-10-6-12-25(17-20)22(26)19-8-3-4-9-19/h2,5,7,11,19-20H,3-4,6,8-10,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDRNRJNYPGNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-dichloro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4050622.png)
![3-{[(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B4050629.png)


![(3E)-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]hex-3-enamide](/img/structure/B4050657.png)
![1-CYCLOPENTYL-4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4050660.png)
amine oxalate](/img/structure/B4050663.png)
![1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1'-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE](/img/structure/B4050671.png)
![4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4050684.png)
![ethyl 2-[4-(5-acetyl-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-2-chloro-6-methoxyphenoxy]acetate](/img/structure/B4050689.png)
![3,5-dimethylphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4050692.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4050694.png)

![2-(2,3-dimethylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4050697.png)
